molecular formula C14H19N3OS B12529228 [(2S,4S)-4-Anilinopyrrolidin-2-yl](1,3-thiazolidin-3-yl)methanone CAS No. 704870-00-8

[(2S,4S)-4-Anilinopyrrolidin-2-yl](1,3-thiazolidin-3-yl)methanone

Cat. No.: B12529228
CAS No.: 704870-00-8
M. Wt: 277.39 g/mol
InChI Key: HWXDJSKXPYHUMC-STQMWFEESA-N
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Description

(2S,4S)-4-Anilinopyrrolidin-2-ylmethanone is a chemical compound known for its potential applications in medicinal chemistry. It is structurally characterized by the presence of an aniline group attached to a pyrrolidine ring, which is further connected to a thiazolidine ring via a methanone linkage. This compound has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Anilinopyrrolidin-2-ylmethanone involves multiple steps, typically starting with the preparation of key intermediates. One common route involves the following steps:

    Formation of Pyrrolidine Intermediate: The synthesis begins with the preparation of a pyrrolidine intermediate through the reaction of an appropriate amine with a suitable carbonyl compound.

    Aniline Substitution: The pyrrolidine intermediate is then subjected to nucleophilic substitution with aniline to introduce the aniline group.

    Thiazolidine Ring Formation: The final step involves the cyclization of the intermediate with a thiazolidine precursor under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Anilinopyrrolidin-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,4S)-4-Anilinopyrrolidin-2-ylmethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Anilinopyrrolidin-2-ylmethanone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Teneligliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.

    Sitagliptin: Another DPP-4 inhibitor with similar therapeutic applications.

    Vildagliptin: A compound with a similar mechanism of action as a DPP-4 inhibitor.

Uniqueness

(2S,4S)-4-Anilinopyrrolidin-2-ylmethanone is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds

Properties

CAS No.

704870-00-8

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

[(2S,4S)-4-anilinopyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone

InChI

InChI=1S/C14H19N3OS/c18-14(17-6-7-19-10-17)13-8-12(9-15-13)16-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2/t12-,13-/m0/s1

InChI Key

HWXDJSKXPYHUMC-STQMWFEESA-N

Isomeric SMILES

C1CSCN1C(=O)[C@@H]2C[C@@H](CN2)NC3=CC=CC=C3

Canonical SMILES

C1CSCN1C(=O)C2CC(CN2)NC3=CC=CC=C3

Origin of Product

United States

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